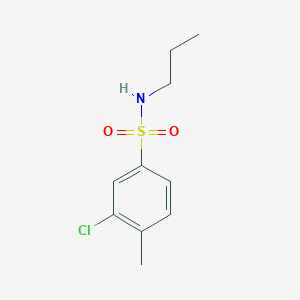

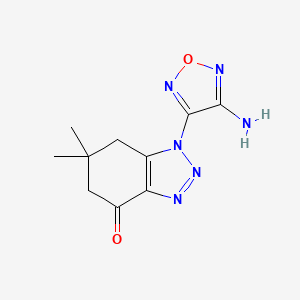

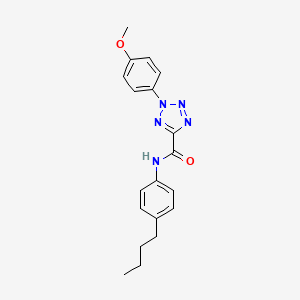

![molecular formula C19H21N3O4S2 B2412348 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide CAS No. 865160-63-0](/img/structure/B2412348.png)

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazol-2(3H)-one derivatives are a class of organic compounds that contain a benzo[d]thiazol-2(3H)-one moiety . They have been studied for their potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2(3H)-one derivatives often involves the reaction of 2-aminothiophenol with various electrophiles . For example, 6-bromobenzo[d]thiazol-2(3H)-one derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-one derivatives is characterized by a benzo[d]thiazol-2(3H)-one moiety, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

Benzo[d]thiazol-2(3H)-one derivatives can undergo various chemical reactions. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derivatives have been used as substrates in 1,3-dipolar cycloaddition reactions to synthesize 1,2,3-triazole derivatives .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Synthesis and Antimicrobial Evaluation : Compounds incorporating the sulfamoyl moiety, similar to the specified chemical, have been synthesized and evaluated for antimicrobial activities. These compounds, including various derivatives, have shown promising results against bacterial and fungal infections, highlighting their potential therapeutic value in treating microbial diseases (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antibacterial and Antifungal Activities : Studies on thiazole derivatives have demonstrated significant antibacterial and antifungal activities. These findings are crucial for the development of new antimicrobial agents, especially in the context of increasing antimicrobial resistance (Chawla, 2016).

Anticancer Potential

Anticancer Activity of Co(II) Complexes : Research into Co(II) complexes of compounds with a structure similar to the specified chemical has revealed potential anticancer activities. These studies focus on understanding the mechanisms and efficacy of such compounds against cancer cells, contributing to the field of cancer therapy (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial and Anticancer Evaluation : Investigations into 4-thiazolidinone derivatives, related to the specified compound, have been conducted for their antimicrobial and anticancer potentials. This research provides insights into the therapeutic capabilities of such compounds in treating cancer and infections (Deep et al., 2016).

Environmental Applications

- Removal of Heavy Metals from Wastes : Studies have been conducted on novel nanoadsorbents, including derivatives of thiazol-2-yl compounds, for the removal of heavy metals like Cd2+ and Zn2+ from industrial wastes. This research is significant for environmental protection and sustainable waste management practices (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Zukünftige Richtungen

Research on benzo[d]thiazol-2(3H)-one derivatives is ongoing, with a focus on developing new materials for applications in organic electronics . The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists .

Eigenschaften

IUPAC Name |

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-26-12-11-22-16-9-8-15(28(20,24)25)13-17(16)27-19(22)21-18(23)10-7-14-5-3-2-4-6-14/h2-6,8-9,13H,7,10-12H2,1H3,(H2,20,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCXBYVRLKFZLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

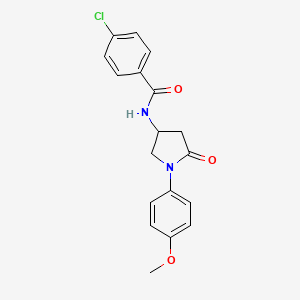

![Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate](/img/structure/B2412272.png)

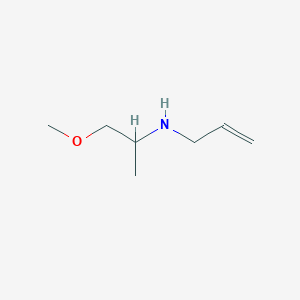

![7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2412276.png)

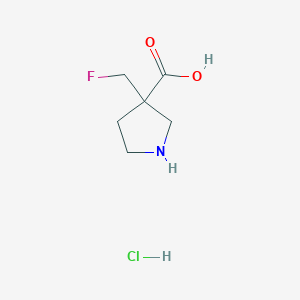

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2412278.png)

![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412282.png)

![1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2412286.png)